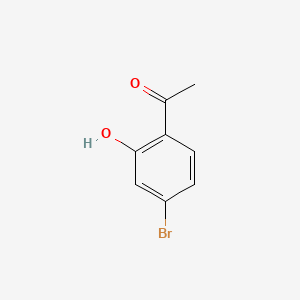

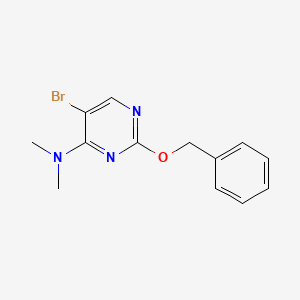

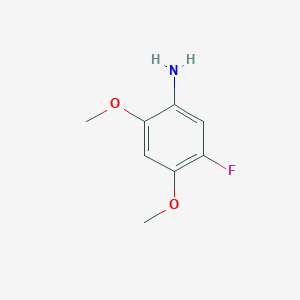

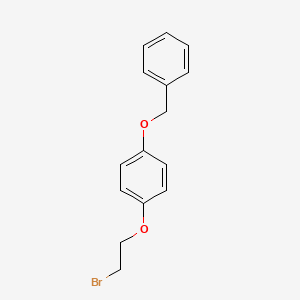

1-(Benzyloxy)-4-(2-bromoethoxy)benzene

説明

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a naturally occurring brominated compound was achieved starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another example is the preparation of a sterically hindered aryl bromide, which involved the conversion of the aryl bromide to the corresponding aryllithium . These methods highlight the versatility of brominated aromatic compounds as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can significantly influence their physical and chemical properties. For example, the presence of rotational isomers and the coalescence of NMR peaks at higher temperatures were reported for a tetrakis(3-pentyl)benzene derivative . Additionally, the crystal structures of dibromo bis(phenylalkoxy)benzene derivatives revealed different packing interactions influenced by bromine and hydrogen bonding .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The reactivity of such compounds can be manipulated by introducing different functional groups. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzenes with bromo, boryl, and stannyl functionalities was achieved through Diels-Alder or C-H activation reactions . These functionalized compounds are useful for further transformations, such as Suzuki and Stille coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are closely related to their molecular structure. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states, indicating aggregation-induced emission characteristics . The crystal structures of brominated compounds often reveal interactions that stabilize their solid-state packing, such as van der Waals, C-H...O, and C-H...π interactions .

科学的研究の応用

Synthesis and Organic Synthesis Applications : 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, can be used in pharmaceuticals, pesticide preparation, and organic materials. It is synthesized from similar compounds through protection reaction, bromination reaction, and nucleophilic reaction (H. We, 2015).

Synthesis of Bromoethane Derivatives : KHSO4-Catalyzed Synthesis of 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(Benzyloxy)-2-bromoethyl)benzenes demonstrates a green and economical conversion of benzylic alcohols into various derivatives under solvent-free conditions (G. Joshi, E. Suresh, S. Adimurthy, 2013).

Fluorescence Properties : The synthesis and investigation of fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene show its potential use in the study of photoluminescence properties in both solution and solid state (Liang Zuo-qi, 2015).

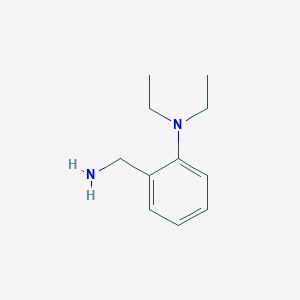

Application in Lewis Acid Catalysts and Luminophores : Functionalized 1,2-bis(trimethylsilyl)benzenes, derived from similar compounds, are used in the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).

Polymer Synthesis and Topochemical Polymerizations : 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives are used in the study of crystal structures and topochemical polymerizations, highlighting their application in materials science (Giacomo Manfroni, A. Prescimone, E. Constable, C. Housecroft, 2021).

Electron Transfer in Chemistry : The study on Multiple-electron transfer in a single step shows the design and synthesis of highly charged cation-radical salts, highlighting the role of such compounds in complex chemical processes (R. Rathore, C. Burns, M. Deselnicu, 2001).

Safety And Hazards

The safety data sheet for “1-(Benzyloxy)-4-(2-bromoethoxy)benzene” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

特性

IUPAC Name |

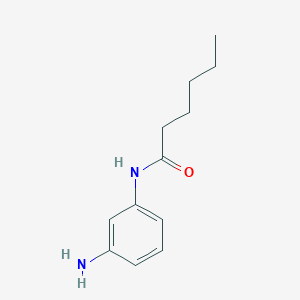

1-(2-bromoethoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVDMCGNBFASBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444517 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-(2-bromoethoxy)benzene | |

CAS RN |

3351-59-5 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)